Polygodial

描述

Synthesis Analysis

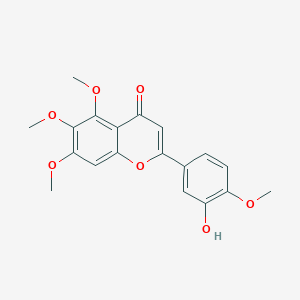

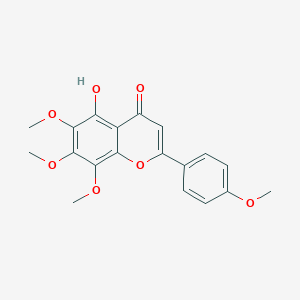

Polygodial has been synthesized from farnesyl diphosphate via drimenol, subsequent C-12 hydroxylation, and further oxidations at both C-11 and C-12 to form a dialdehyde2. The synthesis of polygodial analog P27, which contains an α,β-γ,δ-unsaturated phosphonate group in place of the aldehyde, has been reported3.Molecular Structure Analysis

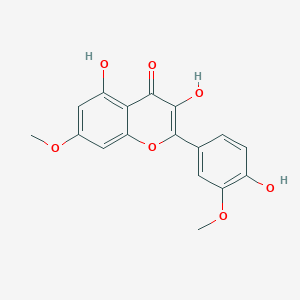

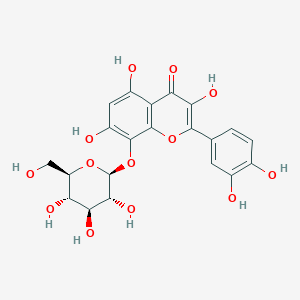

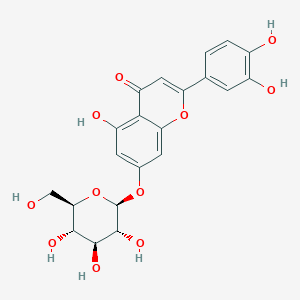

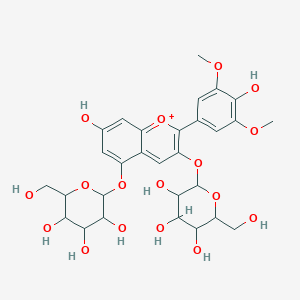

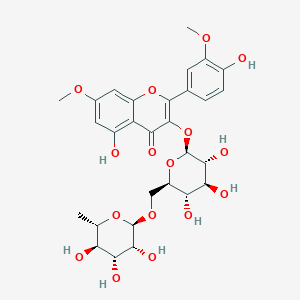

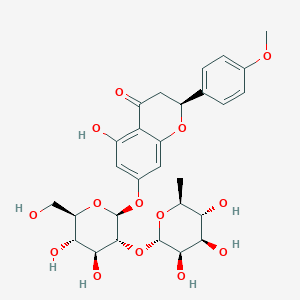

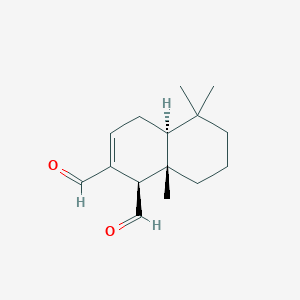

Polygodial is a naturally occurring unsaturated sesquiterpene with two aldehyde groups4. Its molecular structure was analyzed by 1D and 2D nuclear magnetic resonance (NMR) spectroscopy5.

Chemical Reactions Analysis

Polygodial’s primary antifungal action comes from its ability to function as a nonionic surfactant, disrupting the lipid-protein interface of integral proteins and denaturing their conformation6. It is also likely that polygodial permeates by passive diffusion across the plasma membrane, and once inside the cells, it may react with a variety of intracellular compounds2.

Physical And Chemical Properties Analysis

Polygodial is a sesquiterpene dialdehyde of formula C15H22O21. It has a molar mass of 234.339 g/mol1.

科学研究应用

Antifungal Properties

Polygodial demonstrates significant antifungal properties. It exhibits potent activity against various fungi, including Saccharomyces cerevisiae, Candida utilis, and Sclerotinia libertiana. In S. cerevisiae, polygodial acts as a fungicide, causing severe damage to the cell membrane and impacting the cell's internal structure (Kubo & Taniguchi, 1988). Additionally, it inhibits the mitochondrial ATPase of S. cerevisiae, impacting the cell's energy metabolism and leading to cell death (Lunde & Kubo, 2000).

Anti-Cancer Potential

Polygodial shows promise as an anti-cancer agent. For example, 9-epipolygodial, an analogue of polygodial, has demonstrated potent anti-proliferative properties against drug-resistant cancer cells, including apoptosis-resistant and multidrug-resistant phenotypes (Dasari et al., 2015).

Antibacterial Activity

Polygodial also possesses antibacterial properties. It has shown moderate activity against both gram-positive and gram-negative bacteria, including Bacillus subtilis and Escherichia coli (Kubo, Fujita, Lee, & Ha, 2005).

Agricultural Applications

In agriculture, polygodial has been used as an antifeedant and repellent. It demonstrates activity against pests like aphids, potentially reducing crop damage and the spread of plant viruses (Powell, Hardie, & Pickett, 1995).

Extraction Techniques

Research has been conducted on efficient methods for extracting polygodial from plant sources, such as using deep eutectic solvents, which offer advantages in terms of stability and solvent reusability (Nadia, Shahbaz, Ismail, & Farid, 2018).

Anti-Inflammatory and Anti-Allergic Properties

Polygodial exhibits anti-inflammatory and anti-allergic properties. It has been effective in inhibiting inflammation and allergic responses in various experimental models (Da Cunha, Fröde, Mendes, Malheiros, Cechinel Filho, Yunes, & Calixto, 2001).

Antifouling Applications

It has potential in antifouling applications, particularly in controlling aquatic pests in aquaculture. Polygodial inhibits ascidian metamorphosis, which can be significant in bivalve aquaculture (Cahill, Heasman, Jeffs, & Kuhajek, 2013).

安全和危害

Polygodial is toxic and can cause moderate to severe irritation to the skin and eyes7. It is recommended to handle it with personal protective equipment and avoid dust formation, breathing vapors, mist, or gas8.

未来方向

Polygodial has been reported to possess various biological activities, suggesting its potential for development into new pharmacological agents2. Further studies are needed to evaluate its effects on microtubule polymerization and cell cycle regulators in cancer3.

属性

IUPAC Name |

(1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJUJOFIHHNCSV-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6754-20-7 | |

| Record name | Polygodial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901027214 | |

| Record name | Polygodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tadeonal | |

CAS RN |

6754-20-7, 33118-34-2 | |

| Record name | Polygodial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polygodial, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033118342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polygodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLYGODIAL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A00RAV0W57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYGODIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAF7T66M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。